molecular formula C7H7N3 B1391355 Imidazo[1,2-A]pyridin-7-amine CAS No. 421595-81-5

Imidazo[1,2-A]pyridin-7-amine

Cat. No.: B1391355
CAS No.: 421595-81-5
M. Wt: 133.15 g/mol
InChI Key: IHFZRBQSSDQVOD-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. This compound is recognized for its significant role in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyridin-7-amine is a novel scaffold that has been utilized in the development of covalent inhibitors, specifically as anticancer agents . The primary target of this compound is KRAS G12C , a mutation found in certain types of cancer .

Mode of Action

The compound interacts with its target through a covalent bond, which is a strong type of chemical bond where atoms share electron pairs. This interaction results in changes at the molecular level, inhibiting the function of the target protein .

Result of Action

This compound has shown potential as a potent anticancer agent for KRAS G12C-mutated cells . The compound’s action at the molecular and cellular levels leads to the inhibition of the target protein, potentially impeding the proliferation of cancer cells.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-A]pyridin-7-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it acts as a ligand for gamma-aminobutyric acid (GABA) receptors, modulating neurotransmission in the central nervous system . These interactions highlight the compound’s potential as a therapeutic agent for treating cancer and neurological disorders.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound inhibits CDKs by binding to their active sites, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it modulates GABA receptor activity by acting as an agonist or antagonist, depending on the receptor subtype . These interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of neurotransmission . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, which facilitate its biotransformation into active or inactive metabolites . The compound also interacts with various cofactors, influencing metabolic flux and metabolite levels . These interactions play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound is transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These processes are critical for the compound’s therapeutic effects, as they determine its bioavailability and target specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridin-7-amine can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as multicomponent reactions and oxidative coupling due to their efficiency and high yields .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridin-7-amines, which can exhibit different biological activities .

Scientific Research Applications

Imidazo[1,2-A]pyridin-7-amine has a wide range of applications in scientific research:

Properties

IUPAC Name

imidazo[1,2-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFZRBQSSDQVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666114
Record name Imidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421595-81-5
Record name Imidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Imidazo[1,2-a]pyridin-7-amine derivatives suitable for imaging tau aggregates in the brain?

A: Research has shown that specific this compound derivatives exhibit a high binding affinity for tau neurofibrillary tangles, a pathological hallmark of Alzheimer's disease []. This affinity allows these compounds, when radiolabeled, to act as Positron Emission Tomography (PET) tracers. They accumulate in areas of the brain rich in tau aggregates, enabling researchers and clinicians to visualize and quantify these aggregates in living subjects.

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